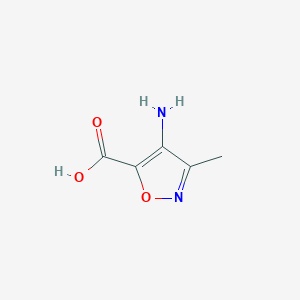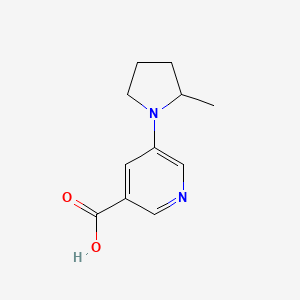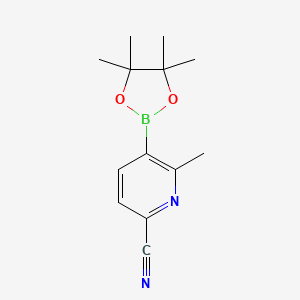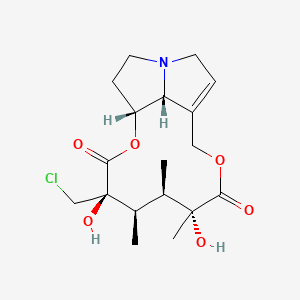![molecular formula C13H16ClNO2S B12436585 Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound with the molecular formula C13H15NO2S. This compound is known for its unique structural features, which include a thieno[2,3-b]pyridine core substituted with ethyl, methyl, and carboxylate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the treatment of a thiourea derivative with ethyl chloroacetate in the presence of a sodium acetate solution . This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: This compound shares a similar thieno[2,3-b]pyridine core but has an amino group instead of the carboxylate group.
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate: The non-hydrochloride form of the compound, which lacks the hydrochloride salt component.
Uniqueness
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H16ClNO2S |
|---|---|
Poids moléculaire |
285.79 g/mol |
Nom IUPAC |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15NO2S.ClH/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11;/h6H,5H2,1-4H3;1H |
Clé InChI |
QBYYZWSPKCZEEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)






![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)


![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)

![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)

